![molecular formula C23H25N7O B3006498 (E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799831-20-2](/img/structure/B3006498.png)
(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an amine, a carboxamide, and a pyrrolo[2,3-b]quinoxaline core . This suggests that it could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles . Another method involves the reaction of thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core. Unfortunately, specific structural data for this compound was not found .Scientific Research Applications
Targeted Delivery and Photothermal Therapy
One study discusses the synthesis of structures containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II). These complexes can be utilized for targeted delivery of nitric oxide (NO) to biological sites such as tumors, where NO is released upon irradiation with long-wavelength light. This application suggests potential use in photothermal therapy and targeted drug delivery systems (Yi-Qiu Yang et al., 2017).
Inhibition of ATM Kinase for Cancer Therapy
Another research effort led to the discovery of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. The ATM kinase is critical for DNA repair processes, and its inhibition is a promising strategy for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents in cancer cells (S. Degorce et al., 2016).
Antimycobacterial Activity
A study focused on pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives demonstrated interesting antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This finding highlights the potential application of structurally related compounds in treating tuberculosis and other mycobacterial infections (J. Guillon et al., 2004).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to the compound , are known for their anticorrosive properties. They are effective in forming stable chelating complexes with surface metallic atoms, thus preventing corrosion. This application is significant in the preservation of metal structures and components in various industrial applications (C. Verma et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-N-hexyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-2-3-4-7-12-26-23(31)19-20-22(29-18-9-6-5-8-17(18)28-20)30(21(19)24)27-15-16-10-13-25-14-11-16/h5-6,8-11,13-15H,2-4,7,12,24H2,1H3,(H,26,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMEILRSPJQOZ-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.